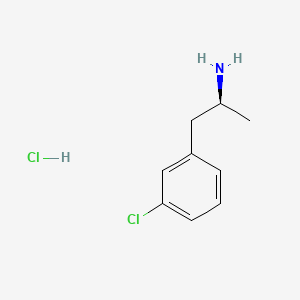
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzene ring, an ethanamine group, a chlorine atom at the 3-position, and a methyl group at the alpha position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneethanamine and appropriate chlorinating agents.
Chlorination: The benzeneethanamine undergoes chlorination at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The alpha position is methylated using methylating agents like methyl iodide in the presence of a base such as sodium hydride.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amines replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, in neurological applications, it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 4-methoxy-alpha-methyl-, hydrochloride: Similar structure but with a methoxy group at the 4-position.
Benzeneethanamine, N,alpha,alpha-trimethyl-: Contains additional methyl groups on the nitrogen and alpha carbon.
Benzeneethanamine, N-(3-chloropropyl)-alpha-methyl-: Features a longer chlorinated side chain.
Uniqueness
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
Properties
CAS No. |
54676-33-4 |
|---|---|
Molecular Formula |
C9H13Cl2N |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
(2S)-1-(3-chlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
FTQFHXURUUGDCN-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)Cl)N.Cl |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)

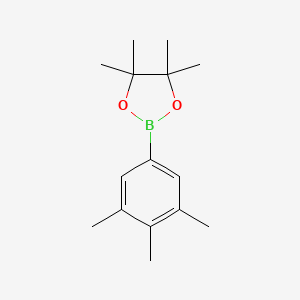
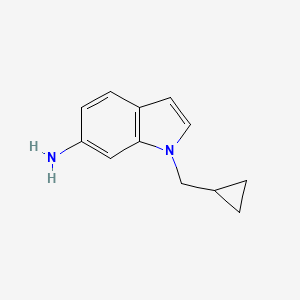
![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

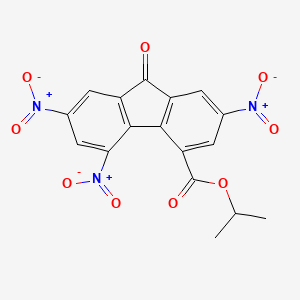
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
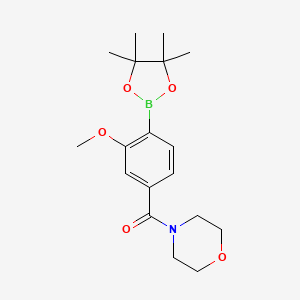

![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)

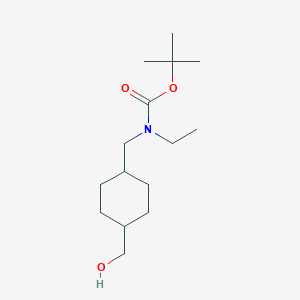
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
